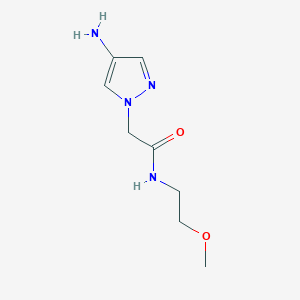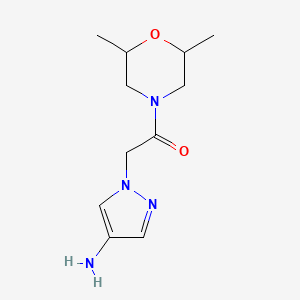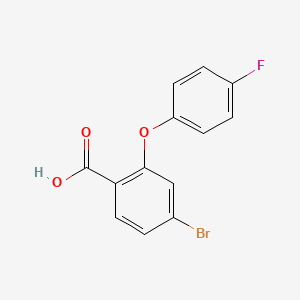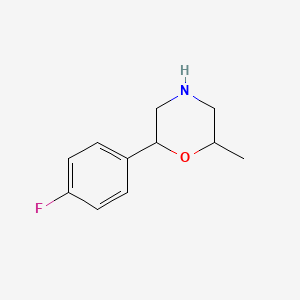
4-(4-Benzyl-1-piperazinyl)-2-methylphenylamine
Übersicht
Beschreibung
4-(4-Benzyl-1-piperazinyl)-2-methylphenylamine, also known as 4-BPMPA, is an amine compound with a wide range of applications in scientific research. It is a powerful inhibitor of the enzyme monoamine oxidase (MAO), and has been used in laboratory experiments to study the effects of MAO inhibition on various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Neurochemical Comparative Studies
Research has shown that piperazine analogs, including substances structurally similar to 4-(4-Benzyl-1-piperazinyl)-2-methylphenylamine, mimic the molecular mechanism of certain psychoactive compounds by stimulating the release of neurotransmitters such as serotonin (5-HT) and dopamine (DA) from neurons. For example, the study by Baumann et al. (2005) compared the neurochemical effects of MDMA, BZP, and TFMPP in rats, revealing how these substances evoke transporter-mediated release of neurotransmitters, with specific piperazines selectively releasing DA or 5-HT. These findings contribute to understanding the psychoactive effects and potential risks of piperazine analogs, particularly when coadministered at high doses (Baumann et al., 2005).
Antimicrobial Activities
In the quest for new antimicrobial agents, piperazine derivatives have been investigated for their efficacy against various pathogens. Bogatcheva et al. (2006) identified new diamine scaffolds with activity against Mycobacterium tuberculosis, highlighting the potential of benzyl-substituted piperazines for developing novel antimicrobial drugs. This research opens avenues for exploiting piperazine derivatives in combating tuberculosis and possibly other microbial infections (Bogatcheva et al., 2006).
CNS Agents and Neuroleptic Activity
The central nervous system (CNS) therapeutic potential of piperazine derivatives has been explored in various studies. For instance, the synthesis and evaluation of 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines as potential neuroleptic agents demonstrated the neuroleptic-like activity of compounds with specific substituents, indicating their possible use in treating conditions like schizophrenia (Hino et al., 1988).
Dopamine and Serotonin Release Effects
Piperazine analogs, particularly when used in combinations, have been shown to affect dopamine and serotonin release in the brain, mimicking the effects of known psychoactive substances. Studies have provided insights into the recreational use of such combinations due to their ability to elevate extracellular levels of these neurotransmitters, thus influencing mood and perception (Baumann et al., 2003).
Eigenschaften
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-15-13-17(7-8-18(15)19)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQNYSKBIUUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B1517825.png)



![3-[(4-Cyanophenyl)amino]benzoic acid](/img/structure/B1517831.png)